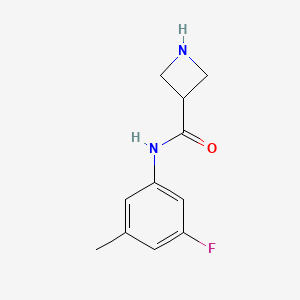
N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C11H13FN2O. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a carboxamide group and a 3-fluoro-5-methylphenyl group. The presence of the fluorine atom and the azetidine ring imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-fluoro-5-methylphenylamine and suitable carbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the azetidine intermediate with carboxylic acid derivatives, such as acyl chlorides or anhydrides, under mild conditions.
Final Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine ring play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluoro-4-methylphenyl)azetidine-3-carboxamide
- N-(3-Chloro-5-methylphenyl)azetidine-3-carboxamide
- N-(3-Fluoro-5-ethylphenyl)azetidine-3-carboxamide
Uniqueness
N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-9(12)4-10(3-7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
CSNQZWRCVBMCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(=O)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)




![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)




